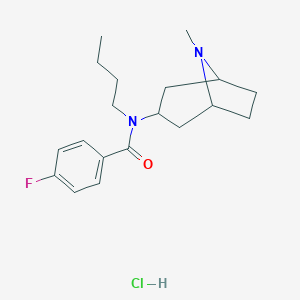![molecular formula C11H18O B062853 Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) CAS No. 178686-04-9](/img/structure/B62853.png)
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is commonly known as campholenic aldehyde and is used in the synthesis of various organic compounds. 1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) is not well understood. However, it is believed to act as a chiral auxiliary in various organic reactions. It can also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) has no known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) has several advantages and limitations for lab experiments. It is easy to synthesize and is readily available. It is also relatively stable and can be stored for extended periods. However, it has limited solubility in water, which can make it difficult to use in aqueous reactions. Moreover, its low reactivity can limit its use in some organic reactions.
Zukünftige Richtungen
There are several future directions for the research on Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI). One direction is to explore its use as a chiral auxiliary in various organic reactions. Another direction is to investigate its use as a ligand in coordination chemistry. Moreover, its potential as a starting material in the synthesis of camphor derivatives with enhanced biological activity can be explored. Additionally, its use in the synthesis of new fragrances and flavors can be investigated.
Conclusion:
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) is a chemical compound with various scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors. It is relatively stable and easy to synthesize, but its low reactivity and limited solubility in water can limit its use in some organic reactions. Future research can explore its potential as a chiral auxiliary, ligand in coordination chemistry, and starting material in the synthesis of biologically active compounds.
Synthesemethoden
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) can be synthesized through different methods. One of the methods is the oxidation of campholenic alcohol using a suitable oxidizing agent. Another method is the rearrangement of campholenic acid using a suitable catalyst. The yield of the synthesis method varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI) has various scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a chiral building block in the synthesis of biologically active compounds. Moreover, it is used as a starting material in the synthesis of camphor derivatives, which have antiviral, antibacterial, and antifungal properties.
Eigenschaften
CAS-Nummer |
178686-04-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(1R,6R)-2-methyl-6-propan-2-ylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C11H18O/c1-7(2)11-5-4-10(12)8(3)9(11)6-11/h7-9H,4-6H2,1-3H3/t8?,9-,11-/m1/s1 |
InChI-Schlüssel |
FYSICFIXDQVBNH-HOGWDWRMSA-N |
Isomerische SMILES |
CC1[C@H]2C[C@]2(CCC1=O)C(C)C |
SMILES |
CC1C2CC2(CCC1=O)C(C)C |
Kanonische SMILES |
CC1C2CC2(CCC1=O)C(C)C |
Synonyme |
Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



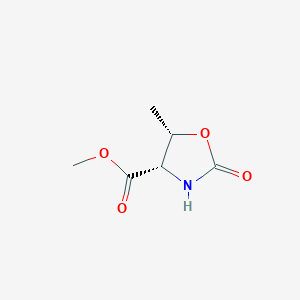
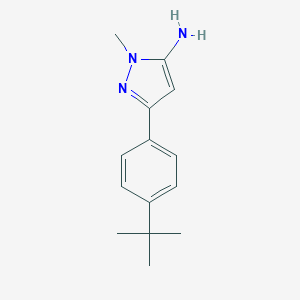
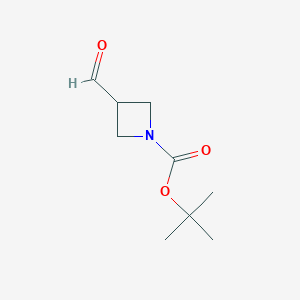

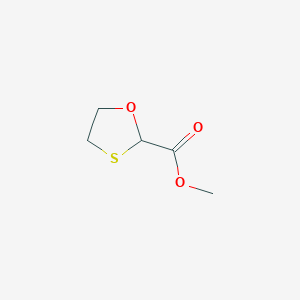

![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
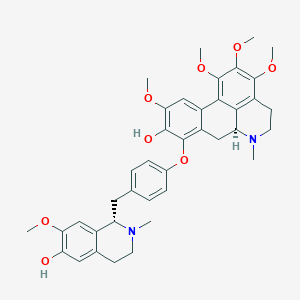
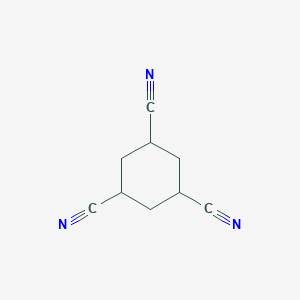


![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
